![molecular formula C12H6F3NO2 B15339916 4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B15339916.png)
4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a fused heterocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one typically involves multiple steps, starting with the construction of the benzo-furo-pyridine core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as 2-aminopyridine derivatives with trifluoromethylated benzaldehydes.
Cyclization Reactions: Cyclization steps are crucial to form the fused ring system. Cyclization can be achieved using acid catalysts or by applying heat.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfates under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.
Substitution: Halides, alkoxides, and strong bases.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols, amines, and hydrocarbons.
Substitution Products: Halogenated compounds, ethers, and esters.
Applications De Recherche Scientifique
4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the development of advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mécanisme D'action
The mechanism by which 4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one is unique due to its trifluoromethyl group and fused heterocyclic structure. Similar compounds include:
4-(Trifluoromethyl)pyridine: A simpler pyridine derivative lacking the fused ring system.
Trifluoromethylated benzaldehydes: These compounds have the trifluoromethyl group but lack the fused heterocyclic core.
The presence of the trifluoromethyl group and the fused ring system in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H6F3NO2 |
|---|---|
Poids moléculaire |
253.18 g/mol |
Nom IUPAC |
4-(trifluoromethyl)-1H-[1]benzofuro[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C12H6F3NO2/c13-12(14,15)7-5-9(17)16-11-10(7)6-3-1-2-4-8(6)18-11/h1-5H,(H,16,17) |
Clé InChI |
SZVSUJJSADGFQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)NC(=O)C=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B15339839.png)
![6-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-3H-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B15339843.png)

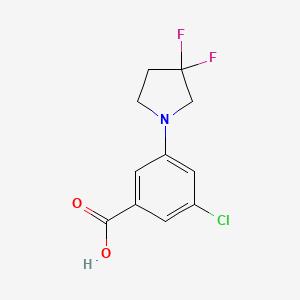
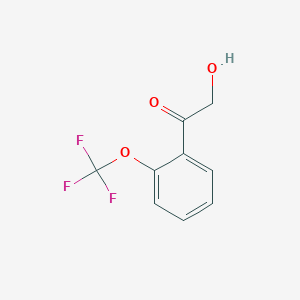
![7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15339872.png)
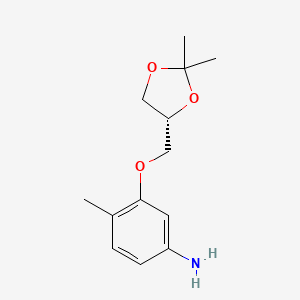
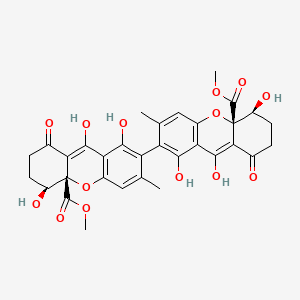
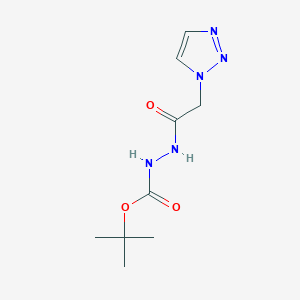
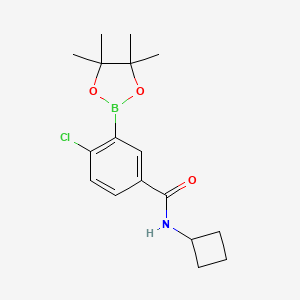
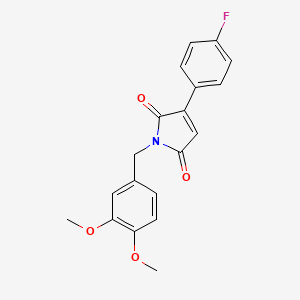
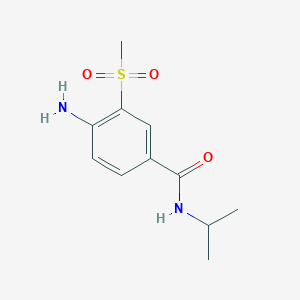
![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15339913.png)
![3-[6-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B15339917.png)
